

# In-Depth Technical Guide to CAS 494769-44-7: Properties, Applications, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
Cat. No.:	B153012

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 494769-44-7, identified as tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. This document details its chemical and physical properties, outlines its role as a key intermediate in organic synthesis, provides a list of suppliers, and presents relevant safety information. Furthermore, it includes a representative experimental protocol for its application in the synthesis of more complex molecules, accompanied by a visual workflow diagram.

## Core Properties of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

Property	Value
CAS Number	494769-44-7
Chemical Name	tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> S
Molecular Weight	230.28 g/mol
Appearance	Off-white to white solid
Purity	Typically >98%
Storage Conditions	Sealed in a dry environment, recommended storage at 2-8°C

## Synthetic Utility and Applications

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a Boc-protected amine on the thiazole ring and a primary alcohol.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing it from undergoing unwanted reactions during multi-step syntheses. This group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.

The hydroxymethyl group provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or undergo etherification. This versatility makes the compound a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

## Representative Experimental Protocol: Activation of the Hydroxyl Group

A common synthetic transformation involving tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate is the activation of the primary alcohol to facilitate nucleophilic substitution. The following is a representative protocol for the mesylation of the hydroxyl group.

Materials:

- tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

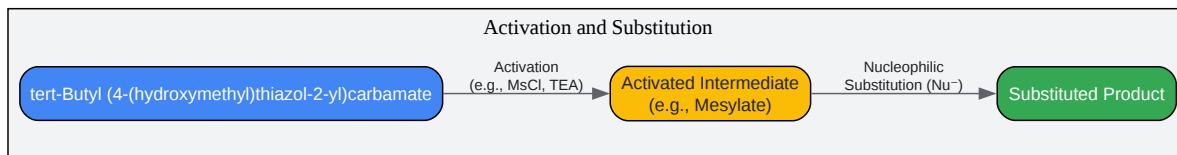
Procedure:

- To a solution of tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
- Stir the solution for 5-10 minutes.

- Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- The crude product can be purified by column chromatography on silica gel if necessary.

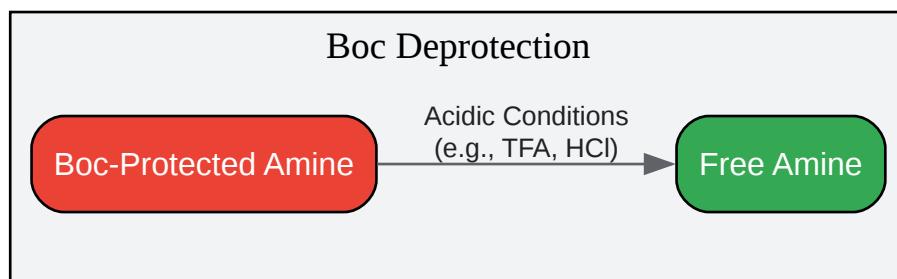
## Visualization of Synthetic Workflow and Deprotection

The following diagrams illustrate the synthetic utility of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.



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Synthetic workflow for the functionalization of the hydroxyl group.



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General scheme for the deprotection of the Boc-protected amine.

## Suppliers

A number of chemical suppliers offer tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

Researchers should consult the websites of these suppliers for the most up-to-date information on availability, purity, and pricing. Some of the known suppliers include:

- Sigma-Aldrich
- BLDpharm
- Capot Chemical Co., Ltd.
- Ambeed
- Hangzhou J&H Chemical Co., Ltd.
- AbacipharmTech
- Jinhua Huayi Chemical Co., Ltd.
- Atomax Chemicals Co., Ltd.
- Alfa Chemistry
- 2a biotech

## Safety Information

It is crucial to handle tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
- Storage: Store in a tightly closed container in a dry and cool place.

This guide is intended to provide a detailed technical overview for research and development purposes. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)